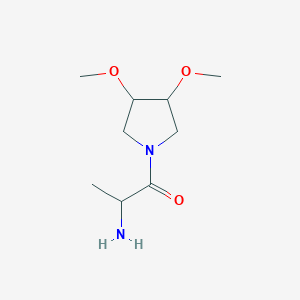![molecular formula C14H23NO B1488253 (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine CAS No. 1566284-95-4](/img/structure/B1488253.png)
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-ol with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Nucleophiles such as alkyl halides and aprotic solvents are typically employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro compounds.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of alkylated or acylated derivatives.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine: can be compared with other similar compounds, such as N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline . While both compounds share structural similarities, they differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific chemical properties and reactivity.
List of Similar Compounds
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
3,3-Dimethylbutane-2-ol
4-Methoxybenzaldehyde
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-6-8-13(16-5)9-7-12/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXXPFDZOXEQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)





![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)



